molecular formula C14H15NO3 B2871794 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one CAS No. 183014-87-1

1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one

Cat. No.: B2871794
CAS No.: 183014-87-1
M. Wt: 245.278
InChI Key: KJGQWNWZTRSKJE-UHFFFAOYSA-N
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Description

1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a compound belonging to the indolinone family, which is known for its diverse biological activities

Mechanism of Action

Target of Action

The primary target of 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one is the production of nitric oxide (NO) in murine macrophage cells . Nitric oxide plays a crucial role in various biological functions, including vasodilation, immune response, and neurotransmission.

Mode of Action

This compound acts as an inhibitor of nitric oxide production . It demonstrates a 50% inhibitory activity (IC 50) of 34 µM for NO production by murine macrophage cells subjected to lipopolysaccharide stimulation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound was found to be produced by the Enterocloster strain when cultured anaerobically This suggests that the production and activity of the compound could be influenced by the oxygen levels in the environment

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one can be synthesized through various methods. One common approach involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . Another method includes the Fischer indole synthesis of hydrazine using acetic acid and hydrochloric acid under reflux conditions . Additionally, a novel one-pot method to prepare 3-hydroxy-2-oxindoles via acyloin rearrangements of 2-hydroxy-indolin-3-ones generated in situ from 2-alkynyl arylazides has been described .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Scientific Research Applications

1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one has several scientific research applications. It has been identified as an inhibitor of nitric oxide production, demonstrating significant inhibitory activity in murine macrophage cells subjected to lipopolysaccharide stimulation . This compound’s ability to inhibit nitric oxide production makes it a potential candidate for research in immunology and inflammation-related studies.

In addition, indole derivatives, including this compound, have shown various biologically vital properties, such as anti-cancer, anti-microbial, and anti-inflammatory activities . These properties make this compound valuable for research in medicinal chemistry and drug development.

Comparison with Similar Compounds

1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one can be compared with other similar compounds, such as 3-hydroxyindolin-2-ones and 3-substituted-3-hydroxyindolin-2-ones These compounds share a similar indolinone scaffold and exhibit diverse biological activities

List of Similar Compounds:

Properties

IUPAC Name

3-hydroxy-3-(2-oxopropyl)-1-prop-2-enylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-8-15-12-7-5-4-6-11(12)14(18,13(15)17)9-10(2)16/h3-7,18H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGQWNWZTRSKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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